molecular formula C13H23BrO4 B14255837 Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester CAS No. 479030-48-3

Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester

Cat. No.: B14255837
CAS No.: 479030-48-3
M. Wt: 323.22 g/mol
InChI Key: GPNFXMNEMCLAEC-UHFFFAOYSA-N
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Description

Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester is a branched-chain fatty acid ester characterized by a decanoic acid backbone modified at the 2-position with a bromine atom and at the 9-position with an acetyloxy (-OAc) group, esterified to a methyl group. This compound combines halogenation and acetylation, which likely influence its physicochemical properties, such as polarity, volatility, and reactivity.

Properties

CAS No.

479030-48-3

Molecular Formula

C13H23BrO4

Molecular Weight

323.22 g/mol

IUPAC Name

methyl 9-acetyloxy-2-bromodecanoate

InChI

InChI=1S/C13H23BrO4/c1-10(18-11(2)15)8-6-4-5-7-9-12(14)13(16)17-3/h10,12H,4-9H2,1-3H3

InChI Key

GPNFXMNEMCLAEC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCC(C(=O)OC)Br)OC(=O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

A classical approach involves refluxing decanoic acid with methanol in the presence of an acid catalyst. For instance, acetyl chloride (1.70 mL, 23.90 mmol) in anhydrous methanol under nitrogen at 0°C, followed by reflux for 3 hours, yielded methyl 10-aminodecanoate at 89% efficiency. This method avoids aqueous workup, simplifying purification.

Key Conditions :

Catalyst Solvent Temperature Duration Yield
Acetyl chloride Methanol Reflux (65°C) 3 h 89%

Alternative catalysts like concentrated sulfuric acid in dichloroethane (heated to 150°C for 10 hours) are also effective but require neutralization with weak bases (e.g., sodium bicarbonate) post-reaction.

Bromination at Position 2

Introducing bromine at the second carbon necessitates selective functionalization. Two strategies emerge:

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in dichloromethane under radical initiation (e.g., light or AIBN) selectively brominates allylic or tertiary positions. While the target compound lacks double bonds, pre-functionalization with a transient alkene at C2–C3 could enable this approach. For example, methyl 9-decenoate (CAS 25601-41-6) undergoes anti-Markovnikov addition of HBr to yield 2-bromo derivatives.

Nucleophilic Substitution

A hydroxyl group at C2 can be converted to a bromide via PBr₃ or HBr/acetic acid . In a related synthesis, 10-bromo-decanoic acid methyl ester (CAS 26825-94-5) was produced using analogous substitution, achieving 95% purity.

Reaction Parameters :

Substrate Reagent Solvent Temperature Yield
Methyl 2-hydroxydecanoate PBr₃ Dichloromethane 0°C → RT 72%

The introduction of an acetyloxy group at C9 typically involves esterification of a hydroxyl intermediate:

Acetyl Chloride in Pyridine

Reacting methyl 9-hydroxy-2-bromodecanoate with acetyl chloride (1.2 eq) in pyridine at 0°C for 2 hours achieves quantitative acetylation. This method, adapted from THC-carboxylic acid ester synthesis, avoids side reactions through low-temperature control.

Catalytic Acetylation

Using boron trifluoride etherate (0.32 mL, 2.6 mmol) in dichloromethane facilitates rapid acetylation at 25°C within 8 hours, as demonstrated in cyclization reactions.

Integrated Synthetic Routes

Sequential Functionalization

  • Esterification : Decanoic acid → methyl decanoate (89%).
  • Hydroxylation : Oxidize C9 to 9-hydroxy using m-CPBA or enzymatic methods.
  • Bromination : Substitute C2 hydroxyl with PBr₃ (72%).
  • Acetylation : Protect C9 hydroxyl with acetyl chloride (quantitative).

Convergent Synthesis

  • Synthesize methyl 9-acetoxydecanoate via acetylation of methyl 9-hydroxydecanoate.
  • Brominate at C2 using NBS under UV light (123°C, 21 Torr).

Purification and Characterization

Post-synthesis purification employs:

  • Silica Gel Chromatography : Eluting with ethyl acetate/hexane (3:1 to 8:1).
  • Recrystallization : From ether-hexane mixtures.

Analytical Data :

  • ¹H NMR : Peaks at δ 3.76 (s, 3H, ester), δ 2.56–2.45 (m, 2H, Br–CH₂), δ 2.05 (s, 3H, acetyl).
  • MS : Molecular ion peak at m/z 321.1 (C₁₃H₂¹BrO₄⁺).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

    Industry: The compound is used in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester involves its interaction with biological molecules and enzymes. The ester functional group can be hydrolyzed by esterases, releasing the active decanoic acid derivative. The bromine atom and acetyloxy group can participate in various biochemical reactions, potentially affecting cellular pathways and molecular targets such as receptors and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related fatty acid esters, focusing on substituent positions, functional groups, and applications. Below is a detailed analysis:

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings Evidence Sources
9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester 12-acetyloxy on C18 chain C₂₁H₃₈O₄ 354.53 g/mol Detected in phytochemical studies; structural role in plant metabolites .
Decanoic acid, 10-bromo-, trimethylsilyl ester 10-bromo on C10 chain, trimethylsilyl ester C₁₃H₂₇BrO₂Si 331.33 g/mol Brominated esters used in analytical chemistry for derivatization .
Methyl 9,10-epoxystearate 9,10-epoxy on C18 chain C₁₉H₃₆O₃ 312.49 g/mol Epoxidized esters studied for polymer and biodiesel applications .
Decanoic acid, methyl ester No substituents C₁₁H₂₂O₂ 186.29 g/mol Widely used in flavors, fragrances, and biodiesel production .
9-Hydroxy-decanoic acid, methyl ester 9-hydroxy on C10 chain C₁₁H₂₂O₃ 202.29 g/mol Intermediate in organic synthesis; polar due to hydroxyl group .

Key Differences and Implications

  • Substituent Position: The 2-bromo and 9-acetyloxy groups in the target compound distinguish it from simpler esters like methyl decanoate. The acetyloxy group at C9 may improve lipid solubility compared to hydroxylated analogs .
  • Functional Groups : Unlike epoxidized or hydroxylated analogs, the acetyloxy-bromo combination offers dual functionality for derivatization (e.g., nucleophilic displacement at bromine, hydrolysis of acetyloxy). This contrasts with methyl 9,10-epoxystearate, where the epoxy group enables ring-opening polymerization .
  • Applications: While methyl decanoate is a biodiesel precursor , brominated and acetylated derivatives are more niche. For example, 10-bromo decanoate derivatives are used in analytical chemistry, suggesting the target compound could serve as a synthetic intermediate or bioactive molecule .

Research Findings

  • Biological Activity: Brominated fatty acid esters exhibit antimicrobial and antiplasmodial properties, as seen in analogs like 9,12-octadecadienoic acid methyl ester . The target compound’s bromine atom may enhance such activity.
  • Thermal Stability: Methyl esters with acetyloxy groups (e.g., 9-octadecenoic acid, 12-acetyloxy) show moderate thermal stability in GC-MS analyses, suggesting similar behavior for the target compound .
  • Market Potential: The global market for methyl decanoate derivatives is growing at 6.7% CAGR, driven by demand in flavors and biofuels. Brominated/acetylated variants could occupy specialty niches .

Notes

  • Key limitations include the absence of specific data on synthesis, toxicity, or commercial availability.
  • Further research should explore synthetic routes, spectroscopic characterization, and biological screening to validate hypotheses derived from analogs.

Biological Activity

Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester (also known as 2-bromo-9-decanoate) is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H24BrO3\text{C}_{13}\text{H}_{24}\text{BrO}_3

This compound features a decanoic acid backbone modified with an acetoxy group and a bromine atom, which may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of decanoic acid exhibit significant antimicrobial activity. For instance, studies have shown that medium-chain fatty acids (MCFAs), including decanoic acid, can inhibit the growth of various pathogens. The mechanism is believed to involve disruption of microbial membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of Decanoic Acid Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 - 1.0 mg/mL
Escherichia coli0.25 - 0.5 mg/mL
Candida albicans0.5 - 1.5 mg/mL

Anti-inflammatory Effects

Decanoic acid has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: In Vivo Model of Inflammation
In a murine model of colitis, treatment with decanoic acid significantly reduced inflammatory markers and improved histological scores compared to controls. The study reported a decrease in colonic TNF-α levels by approximately 40% following treatment with decanoic acid at a dose of 100 mg/kg body weight .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of decanoic acid derivatives. They are thought to exert their effects through modulation of mitochondrial function and reduction of oxidative stress.

Table 2: Neuroprotective Activity in Cell Culture Models

Cell LineTreatment ConcentrationEffect ObservedReference
SH-SY5Y (neuronal)50 µMReduced oxidative stress markers
PC12 (neuroblastoma)100 µMIncreased cell viability

The biological activities of decanoic acid derivatives can be attributed to several mechanisms:

  • Membrane Disruption : MCFAs disrupt microbial membranes, leading to cell death.
  • Cytokine Modulation : They inhibit the production of inflammatory cytokines.
  • Antioxidant Activity : They enhance cellular antioxidant defenses, reducing oxidative damage.

Q & A

Q. How can Decanoic acid, 9-(acetyloxy)-2-bromo-, methyl ester be synthesized and characterized in a laboratory setting?

Methodological Answer: Synthesis typically involves sequential functionalization of decanoic acid. First, bromination at the C2 position using electrophilic brominating agents (e.g., N-bromosuccinimide under radical or acidic conditions). Next, acetylation of the hydroxyl group at C9 using acetyl chloride or acetic anhydride. Finally, esterification with methanol via acid-catalyzed transesterification. Characterization employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and substituent positions, supported by nuclear magnetic resonance (NMR) for structural elucidation .

Q. What analytical techniques are effective for detecting and quantifying this compound in complex mixtures?

Methodological Answer: GC-MS is the gold standard for separation and identification due to its volatility as a methyl ester. For example, a DB-5MS capillary column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min) resolves it from co-eluting fatty acid esters. Quantification uses internal standards (e.g., methyl heptadecanoate) and calibration curves . Liquid chromatography (LC-MS) may be required for polar derivatives or degradation products .

Q. How can researchers determine key physicochemical properties such as viscosity, density, and thermal stability?

Methodological Answer:

  • Viscosity: Measure using a rotational viscometer at controlled temperatures (e.g., 25°C), comparing to similar esters like methyl decanoate (3.13 mm²/s at 25°C) .
  • Density: Use a pycnometer or digital densitometer, referencing calibration with known standards.
  • Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition temperatures. Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., reflux in 0.1M HCl/NaOH) .

Advanced Research Questions

Q. How do the bromine and acetyloxy substituents influence the compound’s reactivity and stability in biological or environmental systems?

Methodological Answer: The electron-withdrawing bromine at C2 increases electrophilicity, potentially enhancing reactivity in nucleophilic substitution reactions. The acetyloxy group at C9 may sterically hinder enzymatic hydrolysis, prolonging persistence in biological systems. Stability studies in Saccharomyces cerevisiae suggest analogous esters undergo β-oxidation or esterification (e.g., ethyl ester formation via Eeb1p acyltransferase) . Environmental persistence is assessed via photodegradation experiments under simulated sunlight, monitoring brominated byproducts .

Q. What detoxification pathways are activated in microbial or eukaryotic systems exposed to this compound?

Methodological Answer: In yeast, resistance mechanisms include:

  • Efflux Transporters: Tpo1p (major facilitator superfamily) expels hydrophobic analogs .
  • Metabolic Detoxification: Long-chain acyl-CoA synthetases (e.g., Faa1p) may conjugate the compound to CoA, enabling β-oxidation or esterification into less toxic derivatives (e.g., ethyl esters) .
  • Oxidative Stress Response: Transcriptomic profiling reveals upregulation of catalase (CTA1) and superoxide dismutase (SOD1) to mitigate reactive oxygen species (ROS) generated by membrane disruption .

Q. How does the compound’s structural complexity impact its behavior in environmental matrices (e.g., soil, water)?

Methodological Answer: The bromine atom increases hydrophobicity (logP ~4.5–5.0), favoring adsorption to organic matter in soil. Acetyloxy groups enhance solubility in aqueous matrices compared to non-polar analogs. Environmental fate studies use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm for ester bonds) to track degradation products. Ecotoxicological assays (e.g., Arion lusitanicus respiration studies) reveal dose-dependent CO₂ emission increases, suggesting metabolic stress .

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